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Compound of Interest

Compound Name: GSK2556286

Cat. No.: B1650843 Get Quote

Technical Support Center: GSK2556286
This technical support center provides researchers, scientists, and drug development

professionals with information and guidance on the potential off-target effects of GSK2556286.

The following troubleshooting guides and frequently asked questions (FAQs) address common

issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK2556286?

GSK2556286 is a novel antitubercular agent that selectively inhibits the intracellular growth of

Mycobacterium tuberculosis (Mtb).[1][2] Its on-target effect is mediated through the activation of

a specific Mtb enzyme, the membrane-bound adenylyl cyclase Rv1625c.[3][4][5] This activation

leads to a significant increase in intracellular cyclic AMP (cAMP) levels within the bacterium.[3]

[4] The elevated cAMP disrupts the cholesterol catabolism pathway, which is essential for Mtb's

survival and persistence within host macrophages.[1][3][4]

Q2: Are there any known off-target effects of GSK2556286 in preclinical studies?

Preclinical safety pharmacology studies on GSK2556286 have been conducted in rats and

monkeys.[6][7] These studies evaluated potential effects on the cardiovascular, respiratory, and

central nervous systems.[6][7] The available data indicates a generally favorable safety profile,

with adverse systemic effects only observed at high dose levels (1,000 mg/kg/day) in rats.[6][7]

In vitro and in vivo assessments have not indicated a genotoxic hazard to humans.[7]
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Q3: Why was the Phase 1 clinical trial for GSK2556286 terminated?

The Phase 1 clinical trial (NCT04472897), a first-in-human study to evaluate the safety,

tolerability, and pharmacokinetics of GSK2556286 in healthy adult participants, was terminated

before its planned completion.[1] The stated reason for the termination was that pre-defined

stopping criteria within the study protocol were met.[1] The specific details of these stopping

criteria and any associated adverse events in human subjects have not been publicly

disclosed.

Q4: Is GSK2556286 expected to have effects on mammalian adenylyl cyclases?

The target of GSK2556286, Rv1625c, is a class III adenylyl cyclase. While there is sequence

homology between bacterial and mammalian adenylyl cyclases, the low toxicity profile of

compounds that activate Rv1625c in preclinical models suggests there may be limited off-target

activation of mammalian adenylyl cyclases.[2][8] However, without specific data from selectivity

assays, the potential for interaction with human adenylyl cyclases cannot be completely ruled

out.
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Observed Issue Potential Cause Troubleshooting Steps

No inhibition of non-

tuberculous mycobacteria

(NTM) growth.

The mechanism of

GSK2556286 is specific to the

disruption of cholesterol

metabolism in M. tuberculosis

through the activation of

Rv1625c. NTM species may

lack the specific Rv1625c

homolog or have different

dependencies on cholesterol

metabolism.

- Confirm the identity of your

mycobacterial species. -

Review the literature for the

presence of an Rv1625c

homolog in your NTM of

interest. - Consider using an

alternative inhibitor with a

broader spectrum of activity if

required.

Variability in in vitro potency

(IC50).

The activity of GSK2556286 is

highly dependent on the

presence of cholesterol in the

culture medium.[2][9] Standard

bacteriological media lacking

cholesterol will show poor or

no activity.

- Ensure your in vitro culture

medium is supplemented with

cholesterol. - Maintain

consistent concentrations of

cholesterol across

experiments. - Verify the

viability of your M. tuberculosis

strain.

Unexpected effects on host

cell signaling in macrophage

infection models.

While the primary target is

bacterial, high concentrations

of the compound could

potentially have off-target

effects on host cell pathways.

The target's action of

increasing cAMP could, if it

occurred in the host cell,

modulate various signaling

pathways.

- Include uninfected host cell

controls treated with

GSK2556286 to assess direct

effects on the host cells. -

Titrate the concentration of

GSK2556286 to the lowest

effective dose to minimize

potential off-target effects. -

Analyze key host cell signaling

pathways (e.g., cAMP-

dependent pathways) in both

infected and uninfected,

treated cells.

Quantitative Data Summary
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Table 1: In Vitro Potency of GSK2556286

Parameter Organism/Cell Line Condition Value

IC50
M. tuberculosis in

THP-1 macrophages
Intracellular 0.07 µM

MIC90
M. tuberculosis clinical

isolates

Axenic culture with

cholesterol
Not specified

Table 2: Preclinical Safety Pharmacology Overview

Study Type Species Key Findings

Cardiovascular Safety Rat, Monkey
No acute cardiovascular

effects observed.[7]

Respiratory Safety Monkey
No respiratory effects

observed.[7]

Neurobehavioral Safety Rat
No adverse neurobehavioral

effects observed.[7]

Genotoxicity In vitro & In vivo
No evidence of genotoxic

hazard.[7]

Repeated-Dose Oral Toxicity Rat, Monkey

Adverse systemic effects

limited to the high-dose group

(1,000 mg/kg/day) in rats.[6][7]

Experimental Protocols
1. General Protocol for Assessing In Vitro Activity against M. tuberculosis

This protocol is a representative example for determining the Minimum Inhibitory Concentration

(MIC) of GSK2556286.

Materials: Middlebrook 7H9 broth, OADC supplement (oleic acid, albumin, dextrose,

catalase), cholesterol, GSK2556286, 96-well plates, M. tuberculosis H37Rv.
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Procedure:

Prepare Middlebrook 7H9 broth supplemented with OADC and a working concentration of

cholesterol.

Serially dilute GSK2556286 in the cholesterol-supplemented 7H9 broth in a 96-well plate.

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final

density of approximately 5 x 10^5 CFU/mL.

Include positive (no drug) and negative (no bacteria) control wells.

Incubate the plates at 37°C for 7-14 days.

Determine the MIC as the lowest concentration of GSK2556286 that prevents visible

bacterial growth.

2. General Protocol for Evaluating Off-Target Effects on Host Cells

This protocol provides a general workflow for assessing the cytotoxicity of GSK2556286 on a

mammalian cell line.

Materials: Human macrophage-like cell line (e.g., THP-1), RPMI-1640 medium, fetal bovine

serum (FBS), GSK2556286, 96-well plates, cytotoxicity assay kit (e.g., MTT or LDH).

Procedure:

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate into

macrophages using PMA (phorbol 12-myristate 13-acetate).

After differentiation, replace the medium with fresh RPMI-1640 supplemented with FBS.

Add serial dilutions of GSK2556286 to the wells.

Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.

Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
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Assess cell viability using an MTT or LDH assay according to the manufacturer's

instructions.

Calculate the CC50 (50% cytotoxic concentration) value.
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Caption: Mechanism of action of GSK2556286 in M. tuberculosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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